GIP is derived from the posttranslational processing of a larger precursor protein known as pre-pro-GIP, which consists of 153 amino acids. The GIP gene is located on chromosome 17q21.32 in humans . In terms of classification, GIP belongs to the family of incretin hormones, which also includes glucagon-like peptide-1 (GLP-1). Both hormones are critical for regulating postprandial insulin secretion and exhibit similar but distinct physiological effects .
The synthesis of GIP involves several key steps:
The final product, GIP(1-42), can be further processed to yield truncated forms such as GIP(3-30)NH2, which acts as a receptor antagonist .
GIP has a molecular structure characterized by its sequence of 42 amino acids. Its structure is similar to other members of the secretin/glucagon family, featuring a central helical conformation that facilitates receptor binding . The active form of GIP is typically represented as:
This sequence highlights critical functional groups necessary for its interaction with the GIP receptor . Structural studies have shown that GIP binds to class B G protein-coupled receptors, initiating downstream signaling cascades that enhance insulin secretion .
GIP participates in several biochemical reactions:
The rapid degradation of GIP by dipeptidyl peptidase 4 (DPP-4) limits its half-life to approximately 5–7 minutes post-secretion .
GIP operates primarily through its interaction with the GIP receptor (GIPR), a class B G protein-coupled receptor. Upon binding:
The specificity of GIP for its receptor has been underscored by studies demonstrating that truncated forms like GIP(3-30)NH2 act as antagonists without eliciting insulinotropic effects .
GIP exhibits several notable physical and chemical properties:
These properties influence its physiological functions and therapeutic potential.
GIP has garnered significant interest for its potential applications in various fields:
CAS No.: 146764-58-1
CAS No.: 25134-45-6
CAS No.:
CAS No.: 71869-92-6
CAS No.: 2375662-42-1
CAS No.: 610764-96-0